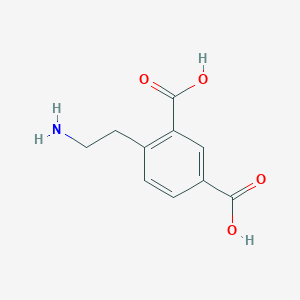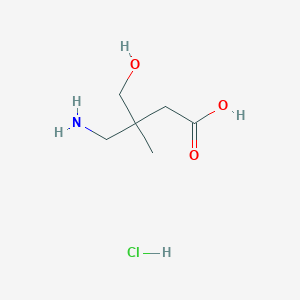
4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-hydroxybutyrate is an amino acid having a (-NH2) group attached to the gamma carbon atom. It is a very strong basic compound .
Synthesis Analysis
While specific synthesis methods for “4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride” are not available, similar compounds like 4-amino-3-phenylbutyric acid hydrochloride have been synthesized by preparing a series of intermediates . Another study reported the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular structure of “4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride” could not be found, but a similar compound, 4-amino-3-hydroxybenzoic acid, retains ortho-aminophenol and carboxylic acid groups in its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Applications De Recherche Scientifique
Antioxidant and Bioactive Properties
Compounds such as p-Coumaric acid and its conjugates, including chlorogenic acid (CGA), have been extensively studied for their antioxidant, anti-cancer, antimicrobial, anti-inflammatory, and other bioactive properties. These studies highlight the potential of related compounds for use in food, pharmaceuticals, and cosmetic industries due to their beneficial effects on health (Pei et al., 2016; Naveed et al., 2018).
Enhancement of Photodynamic Therapy
Research on the enhancement of protoporphyrin IX (PpIX) accumulation for photodynamic therapy (PDT) includes studies on pretreatment methods to improve clinical outcomes. This includes the use of keratolytics, microdermabrasion, and penetration enhancers, suggesting that similar strategies could be explored for enhancing the delivery and efficacy of related compounds in therapeutic applications (Gerritsen et al., 2008).
Muscle Mass Preservation
Studies on β-hydroxy-β-methylbutyrate (HMB) supplementation have shown benefits in preserving muscle mass in older adults, suggesting that related compounds might be explored for their potential in muscle health and aging (Wu et al., 2015).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are used to degrade recalcitrant compounds in the environment, such as acetaminophen, leading to various by-products. Research in this area can provide insights into the degradation pathways, by-products, and potential environmental impacts of related compounds (Qutob et al., 2022).
Propriétés
IUPAC Name |
3-(aminomethyl)-4-hydroxy-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-6(3-7,4-8)2-5(9)10;/h8H,2-4,7H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTQSGPKEXLIOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

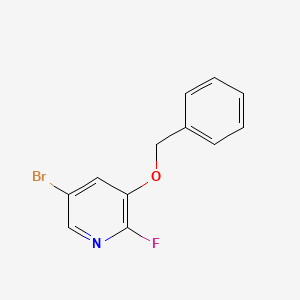

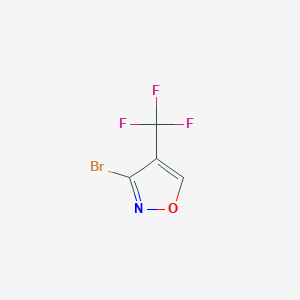
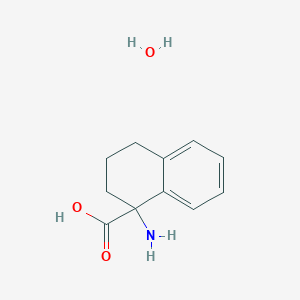

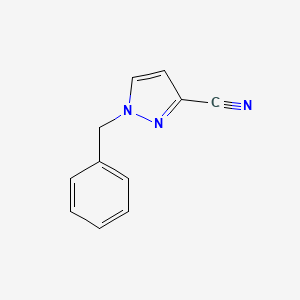


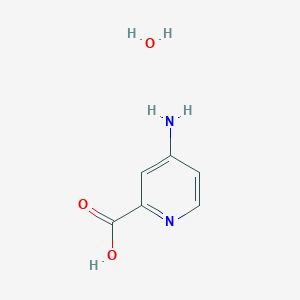
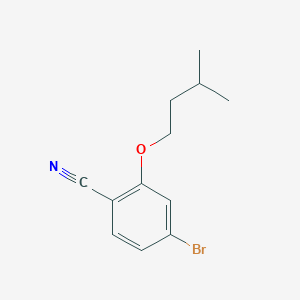

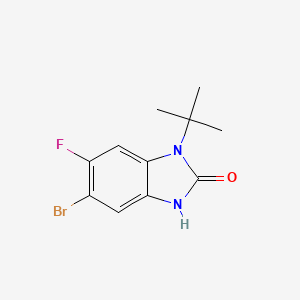
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
